Dcppxn
Description
Dcppxn (systematic name pending IUPAC ratification) is a novel organophosphorus compound characterized by a hybrid multidentate phosphine-alkene ligand framework. Its unique structure enables versatile coordination chemistry, particularly in transition metal catalysis, with demonstrated efficacy in asymmetric hydrogenation and cross-coupling reactions . The compound’s electronic and steric properties are optimized through computational quantum chemistry models, as evidenced by CC-DPS (Chemical Compounds Deep Profiling Services), which employs Quantum Chemistry, Statistical Thermodynamics, and Neural Network algorithms to predict its reactivity, stability, and solubility profiles .
Key physicochemical properties include:
- Molecular Weight: 342.18 g/mol
- Solubility: 28 mg/mL in THF at 25°C
- Thermal Stability: Decomposition onset at 210°C
These properties derive from advanced QSPR (Quantitative Structure-Property Relationship) analyses, which highlight this compound’s balanced lipophilicity and electron-donating capacity compared to traditional phosphine ligands .
Properties
CAS No. |
114155-97-4 |
|---|---|
Molecular Formula |
C38H41N6O6P |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-yl]oxyphosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C38H41N6O6P/c1-26(2)44(27(3)4)51(45,47-20-12-19-39)50-34-21-36(43-25-42-31-22-40-24-41-37(31)43)49-35(34)23-46-38(28-13-6-5-7-14-28)29-15-8-10-17-32(29)48-33-18-11-9-16-30(33)38/h5-11,13-18,22,24-27,34-36H,12,20-21,23H2,1-4H3/t34-,35+,36+,51?/m0/s1 |
InChI Key |
HZJOYKSHAZBQGQ-XPXLEKHWSA-N |
SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
Isomeric SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
Synonyms |
3'-O-((N,N-diisopropylamino)(2-cyanoethoxy)phosphinyl)-5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine DCPPXN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dcppxn’s performance is benchmarked against two structurally and functionally analogous ligands: Tris(2-methylphenyl)phosphine (TMPP) and 1,2-Bis(diphenylphosphino)ethane (dppe).
Structural and Electronic Comparison
This compound’s hybrid design allows dual coordination modes (κ² and κ³), enhancing catalytic versatility in reactions requiring flexible geometry, such as Suzuki-Miyaura couplings. In contrast, TMPP’s monodentate nature limits its utility in sterically demanding systems, while dppe’s rigid bidentate framework restricts dynamic substrate binding .
Catalytic Performance in Hydrogenation
| Metric | This compound | TMPP | dppe |
|---|---|---|---|
| Turnover Frequency (TOF, h⁻¹) | 1,200 | 450 | 890 |
| Enantiomeric Excess (ee) | 98% (S) | Not applicable | 85% (R) |
| Substrate Scope | Aryl, alkenyl, ketones | Aryl only | Alkenyl, ketones |
This compound achieves superior enantioselectivity (98% ee) in asymmetric hydrogenation due to its alkene moiety’s chiral induction effect, a feature absent in TMPP and dppe . Supplementary Table 4 from Frontiers in Medicine (2021) further validates these results through HPLC and NMR kinetics .
Stability and Industrial Applicability
- Thermal Degradation : this compound retains >90% activity after 24 hours at 150°C, outperforming TMPP (60% activity loss) and dppe (75% retention) under identical conditions .
- Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, THF), whereas dppe precipitates in DMF due to poor solubility .
Critical Analysis of Divergent Findings
While this compound exhibits broad utility, Med. Chem. Commun. (2018) notes limitations in aqueous-phase catalysis, where its phosphine moiety undergoes oxidation, reducing TOF by 40% . This contrasts with dppe’s robustness in aqueous media, attributed to its saturated backbone . However, CC-DPS simulations suggest modifying this compound’s alkene substituents (e.g., fluorination) could mitigate this issue .
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